(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a synthetic organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multi-step reactions starting from readily available precursors. The key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiadiazine moiety.
- Functionalization with bromine, difluoromethyl, and difluorophenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of specific catalysts to enhance reaction rates.
- Control of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may yield alcohols or amines.
- Substitution may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. This may include:
- Binding to enzymes or receptors to modulate their activity.
- Interfering with cellular processes such as signal transduction or gene expression.
- Inducing or inhibiting specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE include other triazolothiadiazines with different substituents. Examples include:
- Compounds with different halogen substituents.
- Compounds with different aromatic groups.
Uniqueness
The uniqueness of 7-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C16H7BrF4N4S2 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-(2,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H7BrF4N4S2/c17-7-3-9(26-6-7)5-12-13(10-2-1-8(18)4-11(10)19)24-25-15(14(20)21)22-23-16(25)27-12/h1-6,14H/b12-5+ |
InChI Key |
QYEVFPHUJJFECC-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C\2=NN3C(=NN=C3S/C2=C/C4=CC(=CS4)Br)C(F)F |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN3C(=NN=C3SC2=CC4=CC(=CS4)Br)C(F)F |
Origin of Product |
United States |
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